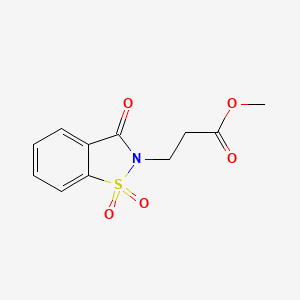

Methyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5S/c1-17-10(13)6-7-12-11(14)8-4-2-3-5-9(8)18(12,15)16/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYMMNCRSWJVPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C(=O)C2=CC=CC=C2S1(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methyl 3-bromopropanoate with 1,2-benzisothiazol-3-one 1,1-dioxide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic

Biological Activity

Methyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate, also known as Piroxicam Impurity D, is a compound with significant biological activity. Its structure includes a benzisothiazole moiety, which has been associated with various pharmacological effects, particularly in the context of anti-inflammatory and enzyme inhibition activities.

- Molecular Formula : C10H9NO5S

- Molecular Weight : 255.25 g/mol

- CAS Number : 6639-62-9

- IUPAC Name : Methyl 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)acetate

The compound exhibits its biological activity primarily through inhibition of specific enzymes. Studies have demonstrated that derivatives of benzisothiazole can inhibit human mast cell tryptase, an enzyme involved in inflammatory processes. For instance, one derivative showed an IC50 value of 0.85 µM against tryptase, while another derivative was found to be even more potent with an IC50 of 0.064 µM .

Inhibition of Mast Cell Tryptase

A significant study highlighted the synthesis of a library of compounds based on benzisothiazole derivatives that were tested for their ability to inhibit human mast cell tryptase. The most potent inhibitors were identified as:

| Compound | IC50 (µM) |

|---|---|

| 7b | 0.85 |

| 7d | 0.10 |

| 7n | 0.064 |

These compounds exhibited time-dependent inhibition characteristics, indicating that their inhibitory effects are sustained over time rather than being immediate .

Kv1.3 Channel Inhibition

Another research effort focused on the development of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs which showed potent inhibitory activity against the Kv1.3 potassium channel. This channel is crucial in various physiological processes and its inhibition can have therapeutic implications for autoimmune diseases .

Research Findings

Recent studies have expanded on the biological activities associated with methyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate:

- Anti-inflammatory Activity : The compound has been linked to anti-inflammatory effects through its ability to inhibit mast cell tryptase and other inflammatory mediators.

- Potency Variability : Variations in the side chains of benzisothiazole derivatives significantly affect their potency against target enzymes. For example, extending the side chain from compound 7b to 7d resulted in an eight-fold increase in potency .

- Mechanism-Based Inhibition : The observed inhibition patterns suggest a mechanism-based approach where the binding affinity to the enzyme is a critical factor influencing potency rather than just chemical reactivity .

Comparison with Similar Compounds

Key Observations :

- Ester vs. Acid Derivatives : The methyl/ethyl esters (logP ~1.8–2.1) exhibit higher lipophilicity than the carboxylic acid analog (logP 0.5), favoring better cellular uptake .

- Side Chain Flexibility: Propanoate esters (e.g., title compound) show superior metabolic stability compared to acetates due to reduced steric hindrance during hydrolysis .

- Amide Derivatives : Substitution with aromatic amides (e.g., N-(3-methoxyphenyl)) enhances target specificity, particularly for CNS applications, by mimicking neurotransmitter scaffolds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Michael addition reactions. For example, sodium saccharin reacts with alkyl chloroacetates (e.g., ethyl or methyl chloroacetate) under reflux conditions in polar aprotic solvents like DMF or THF. Microwave or ultrasonic irradiation can enhance reaction efficiency and yield (e.g., 92% yield under microwave conditions) . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time, as demonstrated in the synthesis of analogous esters .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Post-synthesis characterization relies on and NMR to confirm regioselectivity and esterification. Key NMR signals include the methyl ester protons (~3.7 ppm) and aromatic protons from the benzisothiazolone ring (7.7–8.0 ppm) . IR spectroscopy identifies carbonyl (1730–1740 cm) and sulfone (1330–1340 cm) stretches. Mass spectrometry (MS) confirms molecular ion peaks (e.g., m/z 311 for butyl derivatives) . Purity is validated via HPLC with UV detection at 254 nm .

Q. What biological activities have been reported for this compound and its derivatives?

- Methodological Answer : Derivatives exhibit antimicrobial, antifungal, and analgesic properties. For instance, benzisothiazolone analogs inhibit Mycobacterium tuberculosis (MIC = 12.5 µg/mL) . In vivo studies show reduced hepatotoxicity due to hydrolysis into hydrophilic metabolites, bypassing toxic NAPQI formation . Researchers should prioritize in vitro assays (e.g., MIC determination) followed by ADMET profiling to validate activity and safety .

Advanced Research Questions

Q. How can computational modeling predict metabolic pathways and toxicity risks for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distributions to predict reactivity at the sulfone or ester groups. Molecular docking identifies interactions with targets like COX-2 or elastases (e.g., human leukocyte elastase inhibition, IC = 3.9 nM) . QSAR models correlate substituent effects (e.g., fluorophenyl groups) with bioavailability and toxicity . Tools like Schrödinger Suite or AutoDock Vina are recommended .

Q. What strategies mitigate polymorphism-related challenges during crystallization?

- Methodological Answer : Polymorph identification requires single-crystal X-ray diffraction (SC-XRD) using SHELX software . For the title compound, crystallization in chloroform at 313 K yields a monoclinic polymorph, while triclinic forms arise from alternative solvents . Differential Scanning Calorimetry (DSC) and PXRD distinguish polymorphs, with intermolecular C–H···O interactions stabilizing crystal lattices .

Q. How do formulation modifications (e.g., prodrugs or salts) enhance solubility and stability?

- Methodological Answer : Sodium salt derivatives (e.g., SAPS) improve aqueous solubility via sulfonate groups . Prodrug strategies, such as hydrazide conjugates, enhance blood-brain barrier penetration for CNS-targeted analogs . Stability studies under accelerated conditions (40°C/75% RH) with HPLC monitoring identify degradation pathways (e.g., ester hydrolysis) .

Q. What are the limitations of current catalytic methods for large-scale synthesis?

- Methodological Answer : Heterogeneous catalysts (e.g., ZnO) enable solvent-free Michael additions but face challenges in catalyst recovery and reuse . Transition-metal catalysts risk contamination in pharmaceutical applications. Green chemistry approaches (e.g., microwave-assisted synthesis) reduce reaction times but require specialized equipment .

Contradictions and Open Challenges

- Evidence Gaps : Physical properties (e.g., logP, melting point) are inconsistently reported, necessitating experimental validation .

- Toxicology : While some derivatives show reduced hepatotoxicity, others retain risks due to electrophilic intermediates. Comprehensive in vivo models (e.g., zebrafish or murine) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.